molecular formula C25H23NO3S B6137934 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone

1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone

Cat. No. B6137934
M. Wt: 417.5 g/mol
InChI Key: WBSKTZYSJCPRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone, also known as BME, is a compound that has gained attention in scientific research due to its potential therapeutic properties. BME is a synthetic indole derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone can reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has also been found to inhibit the proliferation of cancer cells and induce cell death. Additionally, 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone in lab experiments is its potential therapeutic properties, which make it a potential candidate for drug development. Additionally, 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone is a synthetic compound, which means that it can be easily synthesized and modified to optimize its properties. However, one limitation of using 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone in lab experiments is its potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several future directions for research on 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone. One area of research could be the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could be the evaluation of the toxicity and safety of 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone in animal models. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone and its potential therapeutic applications.

Synthesis Methods

1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone can be synthesized using a multi-step process that involves the reaction of 1-(4-methoxyphenyl)-2-nitropropene with thioacetic acid, followed by reduction with sodium borohydride and subsequent reaction with benzyl bromide. The resulting compound is then subjected to a cyclization reaction using potassium carbonate and acetic acid to yield 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone.

Scientific Research Applications

1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has been found to exhibit various biological activities that make it a potential candidate for therapeutic applications. Studies have shown that 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has also been found to exhibit anti-tumor effects, making it a potential candidate for cancer treatment. Additionally, 1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone has been shown to exhibit anti-oxidant properties, which can help prevent oxidative stress-related diseases.

properties

IUPAC Name

1-[2-(benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3S/c1-17(27)25-22-14-20(28)10-13-23(22)26(19-8-11-21(29-2)12-9-19)24(25)16-30-15-18-6-4-3-5-7-18/h3-14,28H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSKTZYSJCPRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OC)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone

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